![molecular formula C13H9NO2 B4390282 naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4390282.png)
naphtho[2,1-b]furan-2-carboxamide
Overview
Description
Naphtho[2,1-b]furan-2-carboxamide is a synthetic compound with potential pharmaceutical applications. It has been widely studied for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
Naphtho[2,1-b]furan-2-carboxamide has been extensively studied for its biological activities. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anticancer properties and has been found to induce apoptosis in various cancer cell lines. Additionally, it has antimicrobial activity against both gram-positive and gram-negative bacteria.
Mechanism of Action
The exact mechanism of action of naphtho[2,1-b]furan-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Naphtho[2,1-b]furan-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and reduces the activity of COX-2, an enzyme involved in inflammation. It also induces apoptosis in cancer cells and inhibits the growth of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of naphtho[2,1-b]furan-2-carboxamide is its potent anti-inflammatory and anticancer properties. It also has broad-spectrum antimicrobial activity. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Additionally, its toxicity profile has not been fully elucidated.
Future Directions
There are several future directions for research on naphtho[2,1-b]furan-2-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, the mechanism of action of naphtho[2,1-b]furan-2-carboxamide needs to be further elucidated to fully understand its biological activities. Finally, the potential use of naphtho[2,1-b]furan-2-carboxamide as a therapeutic agent for various diseases needs to be explored in more detail.
Conclusion:
In conclusion, naphtho[2,1-b]furan-2-carboxamide is a synthetic compound with potential pharmaceutical applications. It exhibits potent anti-inflammatory, anticancer, and antimicrobial properties. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Future research should focus on improving its synthesis method, optimizing its pharmacokinetic properties, and exploring its potential therapeutic applications.
properties
IUPAC Name |
benzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXMQWQEILHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been explored for naphtho[2,1-b]furan-2-carboxamide derivatives?
A: Recent research has primarily focused on the antibacterial, antifungal, antitubercular, and antiulcer properties of naphtho[2,1-b]furan-2-carboxamide derivatives. Studies have shown that incorporating specific substituents into the naphtho[2,1-b]furan-2-carboxamide scaffold can lead to compounds with promising activity against these targets. [, , , ]
Q2: How are these compounds synthesized?
A: The synthesis typically starts from readily available starting materials like naphtho[2,1-b]furan-2-carboxylic acid or its ethyl ester. [, , , ] A key step often involves converting this starting material to naphtho[2,1-b]furan-2-carbohydrazide. This hydrazide is then reacted with various aldehydes to form Schiff bases, which can be further modified to introduce diverse functionalities. For example, reacting the Schiff bases with chloroacetyl chloride in the presence of triethylamine leads to the formation of azetidinone derivatives. []
Q3: How is the structure of these compounds confirmed?
A: The synthesized naphtho[2,1-b]furan-2-carboxamide derivatives are characterized using a combination of analytical and spectral techniques. This includes elemental analysis to confirm the elemental composition and spectroscopic methods like FTIR, NMR, and mass spectrometry to elucidate the structure. [, ]
Q4: Has the relationship between the structure of these compounds and their biological activity been investigated?
A: While specific structure-activity relationships are still being investigated, preliminary studies suggest that the nature and position of substituents on the naphtho[2,1-b]furan-2-carboxamide scaffold significantly influence biological activity. For example, in one study, only three out of ten synthesized compounds demonstrated potent antiulcer activity, highlighting the importance of specific structural features for desired biological effects. []
Q5: What are the future directions for research on naphtho[2,1-b]furan-2-carboxamide derivatives?
A: Future research could explore a wider range of biological activities for these compounds, such as antiviral, anticancer, and anti-inflammatory properties. Additionally, investigating the mechanism of action for the observed biological activities and optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties are crucial areas for further exploration. Developing efficient and scalable synthetic routes and exploring potential applications in materials science due to their potential non-linear optical properties are also promising avenues for future research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



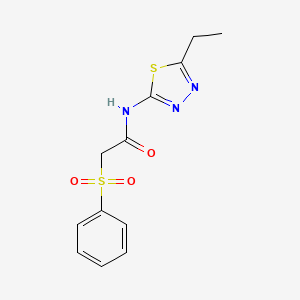
![({1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4390207.png)
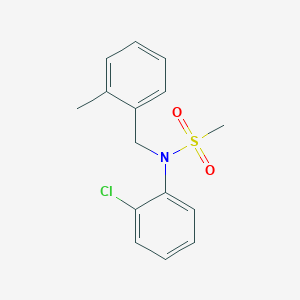
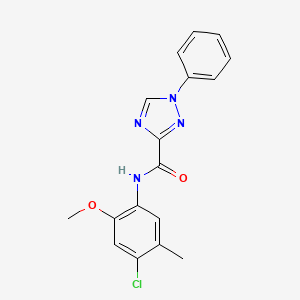
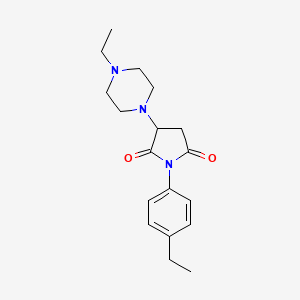

![4-chloro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4390242.png)
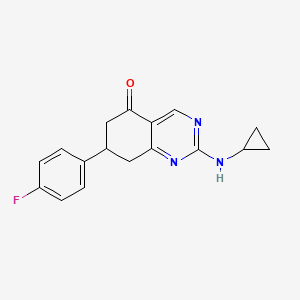
![N-isopropyl-2-(3-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390252.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4390263.png)
![8-fluoro-5-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4390273.png)
![N-{3-chloro-4-[(cyclohexylcarbonyl)amino]phenyl}benzamide](/img/structure/B4390286.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4390300.png)